7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that incorporates a benzothiazole moiety, a purine core, and a morpholine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Attachment of the Benzothiazole to the Purine Core: The benzothiazole derivative is then reacted with a purine derivative, such as 3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
The compound 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-(2-hydroxyphenyl)benzothiazole and 2-(4-aminophenyl)benzothiazole share structural similarities and have been studied for their biological activities.
Purine Derivatives: Compounds like 6-thioguanine and azathioprine are purine analogs with known pharmacological effects.
Uniqueness
The uniqueness of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione lies in its combined structural features of benzothiazole, purine, and morpholine, which may confer distinct biological activities and pharmacological properties .
Properties
CAS No. |
872627-90-2 |
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Molecular Formula |
C21H24N6O3S2 |
Molecular Weight |
472.58 |
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
InChI Key |
VMTULHYZQJFYID-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
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